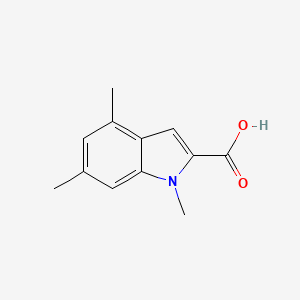

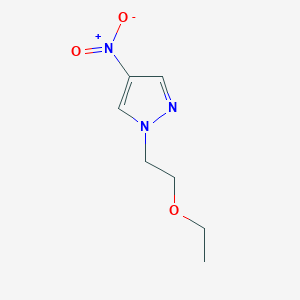

1,4,6-Trimethyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole-2-carboxylic acid is a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties . Various methods of synthesis have been investigated, including the Fischer indole synthesis .

Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .

Chemical Reactions Analysis

Indole-2-carboxylic acid can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of spirooxoindolepyrrolidines via reduction followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .

Physical And Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxylic acid can vary depending on the specific derivative. For instance, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is a solid at room temperature .

Applications De Recherche Scientifique

1,4,6-Trimethyl-1H-indole-2-carboxylic acid is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, and it is also used in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of polymers. This compound is also used in the synthesis of polycyclic aromatic hydrocarbons, which are important components of many industrial products. It is also used in the synthesis of heterocyclic compounds, which are important in the synthesis of drugs and in the synthesis of materials for nanotechnology.

Mécanisme D'action

Target of Action

Indole derivatives, such as 1,4,6-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds has been observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives have been shown to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 20324 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.

Avantages Et Limitations Des Expériences En Laboratoire

1,4,6-Trimethyl-1H-indole-2-carboxylic acid has many advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degrading. It is also relatively low in toxicity, making it safe to handle in the laboratory. Additionally, it is relatively inexpensive to purchase. However, this compound is a relatively weak acid and can be easily hydrolyzed in the presence of water.

Orientations Futures

Include further research into its anti-inflammatory, anti-oxidant, and anti-cancer properties. It may also be used in the synthesis of new drugs or materials for nanotechnology. Additionally, research into its ability to inhibit the growth of certain bacteria and fungi may lead to new treatments for infectious diseases. Finally, further research into its biochemical and physiological effects may lead to new treatments for a variety of diseases and disorders.

Méthodes De Synthèse

1,4,6-Trimethyl-1H-indole-2-carboxylic acid can be synthesized through a variety of methods. The most common method is the condensation reaction of 1,4-dimethyl-1H-indole-2-carboxylic acid with formaldehyde in the presence of an acid catalyst. This reaction yields the desired product in high yields. Other methods of synthesis include the reaction of 1,4-dimethyl-1H-indole-2-carboxylic acid with formaldehyde in the presence of an alkali catalyst, or the reaction of 1,4-dimethyl-1H-indole-2-carboxylic acid with thionyl chloride in the presence of an acid catalyst.

Safety and Hazards

Safety and hazards associated with indole-2-carboxylic acid derivatives can vary depending on the specific derivative. For example, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is classified as Acute Tox. 4 Oral and Skin Corrosion/Irritation Category 2 according to the 2012 OSHA Hazard Communication Standard .

Propriétés

IUPAC Name |

1,4,6-trimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-8(2)9-6-11(12(14)15)13(3)10(9)5-7/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPADWLQAONDSRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(N(C2=C1)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

amine](/img/structure/B6361600.png)

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)

![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)